molecular formula C12H10O2 B147246 1-Naphthyl acetate CAS No. 830-81-9

1-Naphthyl acetate

Cat. No. B147246
CAS RN: 830-81-9
M. Wt: 186.21 g/mol
InChI Key: VGKONPUVOVVNSU-UHFFFAOYSA-N
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Description

1-Naphthyl acetate (1-NA) is a compound that has been utilized in various studies due to its chemical properties and potential applications. It serves as a fluorogenic substrate for the estimation of acetylcholinesterase (AChE) activity, which is a primary target of organophosphorus pesticides (OPs). The development of assays using 1-NA aims to provide rapid, sensitive, and baseline-free detection of AChE activity, particularly in cases of OP poisoning .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do mention the synthesis of related compounds. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction involving ethyl 2-chloroacetate and a hydroxy group of a naphtho[1,2-b]pyran derivative . Another related compound, 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one, was synthesized via an aldol condensation reaction between cinnamaldehyde and 1-acetylnaphthalene .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic methods. For example, the vibrational spectroscopy of 1-naphthyl acetic acid was investigated using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy. Ab initio and density functional theory (DFT) methods were employed to determine the geometrical, energetic, and vibrational characteristics of the compound .

Chemical Reactions Analysis

This compound undergoes photo-Fries rearrangement reactions, which have been studied in different solvents using the magnetic field effect probe (MFE probe). The presence of a singlet radical pair intermediate with a lifetime of several tens of nanoseconds was indicated . Additionally, the hydrolysis reaction of this compound to 1-naphthol and acetate has been thermodynamically investigated, providing insights into the reaction enthalpies and equilibrium constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its reactivity and stability under various conditions. The photo-Fries rearrangement of this compound in aqueous solutions of a novel antenna polyelectrolyte was studied, revealing that the product distribution of the reaction depends on the content of fluorene in the copolymer . The anodic oxidation of 1-naphthylamine, a related compound, in acetonitrile was also investigated, showing complex electrochemical behavior and the formation of dimeric products .

Relevant Case Studies

The papers provided include several case studies where this compound and related compounds were used. For instance, the novel fluorescence-based assay for detecting AChE activity using 1-NA could be a significant advancement in the rapid detection of OP poisoning at the point of care . The study of the photo-Fries rearrangement in different solvents provides insights into the reaction mechanisms and the effects of magnetic fields on chemical reactions . The thermodynamic study of hydrolysis reactions contributes to a better understanding of the stability and reactivity of ester compounds .

Scientific Research Applications

Photo-Fries Rearrangement

  • 1-Naphthyl acetate is involved in the photo-Fries rearrangement. This process has been studied using steady-state photolysis and laser flash photolysis, revealing a radical pair as a reaction intermediate. The reaction's yield shows a magnetic field effect, which is significant for the ester labeled with magnetically active carbon-13, but not for the normal carbon-12 ester (Nakagaki et al., 1985).

Biotransformations

  • Biotransformations of various acetates, including this compound, have been studied using potato and topinambur tubers. These processes result in the production of alcohols, which are then oxygenated to ketones (Mironowicz, 1998).

Kinetic Resolution

  • This compound has been used in the kinetic resolution of acenaphthenol and acenaphthenyl acetate through lipase-catalyzed acylation and hydrolysis. However, 1-(1-naphthyl)ethyl acetate and ethanol are inactive under similar conditions (Aribi‐Zouioueche & Fiaud, 2000).

Energetics and Stability

  • The energetics of this compound have been explored, revealing its thermodynamic properties. This includes the gas-phase enthalpies of formation and stability compared to its isomers (Verevkin et al., 2003).

Nucleophilicity in Organic Chemistry

  • This compound derivatives have been studied for their nucleophilicity in reactions with Fast-Red TR dye. These studies help in understanding the reaction mechanisms in organic chemistry and provide insights into electrophilic aromatic substitution (Mascarenhas, 2008).

Enzymatic Bio-Transformation

  • Response surface methodology (RSM) was applied to the enzymatic bio-transformation of 1-naphthol, related to this compound. The study focused on optimizing the initial dissolved oxygen consumption rate in the closed system, contributing to understanding enzymatic reactions (Ceylan et al., 2008).

Safety and Hazards

1-Naphthyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . Personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Biochemical Analysis

Biochemical Properties

1-Naphthyl acetate plays a significant role in biochemical reactions, primarily as a substrate for esterases. Esterases are enzymes that hydrolyze ester bonds, and this compound is often used to study the activity of these enzymes. When hydrolyzed by esterases, this compound produces 1-naphthol and acetic acid. This reaction is commonly used in histochemical staining methods to identify and quantify esterase activity in tissues .

This compound interacts with various enzymes, including non-specific carboxylic esterases (EC 3.1.1) found in the digestive tract of certain fish species . The nature of these interactions involves the hydrolysis of the ester bond in this compound, leading to the release of 1-naphthol, which can be detected using chromogenic methods.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it is used as a chromogenic substrate for detecting erythrocyte acetylcholinesterase (AChE) activity . This enzyme is a biomarker for organophosphorus poisoning, and this compound serves as an alternative substrate to acetylthiocholine (ATCh) for measuring AChE activity. The hydrolysis of this compound by AChE results in the formation of 1-naphthol, which can be quantified to assess enzyme activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by esterases. The compound binds to the active site of the enzyme, where the ester bond is cleaved, resulting in the formation of 1-naphthol and acetic acid . This reaction is facilitated by the catalytic triad of the esterase enzyme, which includes serine, histidine, and aspartate residues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the hydrolysis of this compound by esterases remains consistent over time, making it a reliable substrate for enzyme assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effectively hydrolyzed by esterases, leading to the production of 1-naphthol and acetic acid. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its hydrolysis by esterases. The resulting products, 1-naphthol and acetic acid, can enter different metabolic pathways within the cell. 1-Naphthol can be further metabolized by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of conjugated metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular esterases . Additionally, transporters and binding proteins may facilitate the movement of this compound within the cell, ensuring its availability for enzymatic reactions.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with esterases and other enzymes. The compound can be found in various cellular compartments, including the cytoplasm, lysosomes, and microsomes . The hydrolysis of this compound by lysosomal esterases can lead to the release of 1-naphthol within the lysosomes, affecting lysosomal function and cellular metabolism.

properties

IUPAC Name

naphthalen-1-yl acetate
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InChI

InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VGKONPUVOVVNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID00870785
Record name 1-Naphthalenol, 1-acetate
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Molecular Weight

186.21 g/mol
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Physical Description

White or cream-colored crystalline powder; [Alfa Aesar MSDS]
Record name alpha-Naphthyl acetate
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Vapor Pressure

0.000761 [mmHg]
Record name alpha-Naphthyl acetate
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CAS RN

830-81-9, 29692-55-5
Record name 1-Naphthyl acetate
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Record name 1-Naphthalenol, 1-acetate
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Synthesis routes and methods

Procedure details

201 parts of α-naphthyl acetate and 45 parts of water are introduced into a stirred autoclave, the mixture is heated to 200° C., whilst stirring, resulting in an autogenous pressure of 15 bars. After 75 minutes at 200° C., the emulsion formed changes to a clear solution. After 6 hours at 200° C., the mixture is distilled. 134.5 parts of α-naphthol (86.5% of theory) of boiling point 130° C./13 mbar, 3 parts of naphthyl acetate and 9.5 parts of residue are obtained.
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Yield
86.5%

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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